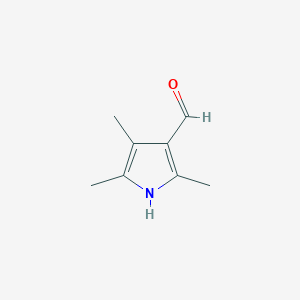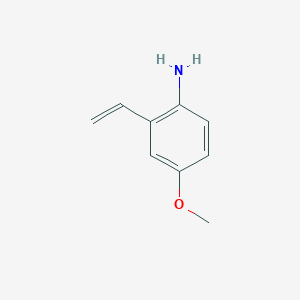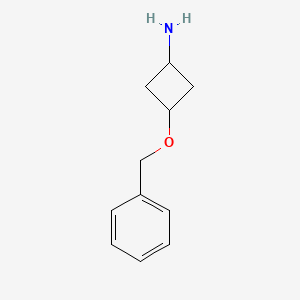![molecular formula C20H38O2Si2 B1280839 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene CAS No. 1055310-31-0](/img/structure/B1280839.png)
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene is a chemical compound with the molecular formula C20H38O2Si2 and a molecular weight of 366.69 g/mol. This compound is often used as a starting material in organic synthesis due to its unique structure and reactivity . It is commonly referred to as TBS-protected benzene, where TBS stands for tert-butyldimethylsilyl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene typically involves the protection of hydroxyl groups on a benzene ring using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine . The reaction proceeds as follows:
Starting Material: Benzene-1,3-diol
Reagents: Tert-butyldimethylsilyl chloride (TBSCl), imidazole or pyridine
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
The reaction yields this compound as the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) to remove the TBS groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene has several scientific research applications, including:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Pharmaceuticals: Utilized in the development of drug candidates and intermediates.
Biochemistry: Applied in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for the regeneration of the hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[(trimethylsilyloxy)methyl]benzene: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
1,3-Bis[(triisopropylsilyloxy)methyl]benzene: Contains triisopropylsilyl groups, offering different steric and electronic properties.
Uniqueness
1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene is unique due to the steric hindrance provided by the tert-butyldimethylsilyl groups, which enhances the stability of the protected hydroxyl groups. This stability is advantageous in multi-step organic synthesis where selective deprotection is required.
Propiedades
IUPAC Name |
tert-butyl-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2Si2/c1-19(2,3)23(7,8)21-15-17-12-11-13-18(14-17)16-22-24(9,10)20(4,5)6/h11-14H,15-16H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMYJIVOGSHQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478693 |
Source


|
| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055310-31-0 |
Source


|
| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
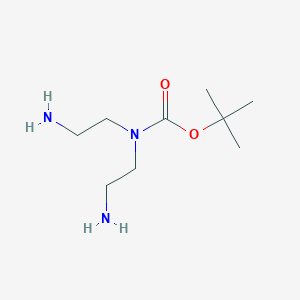
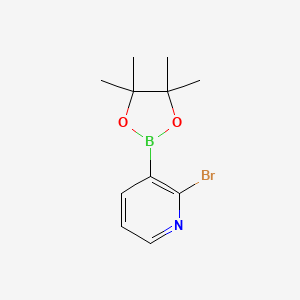
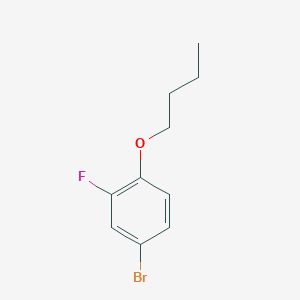
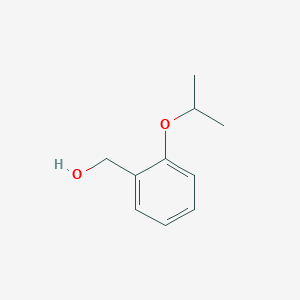

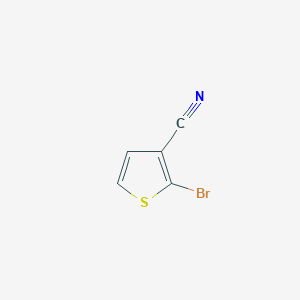
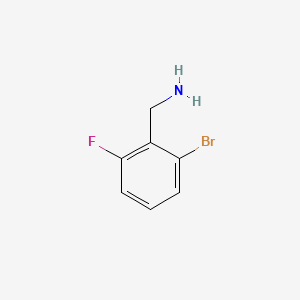
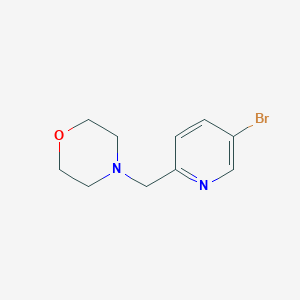
![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)
